molecular formula C8H18O2 B13599894 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol

2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol

Cat. No.: B13599894
M. Wt: 146.23 g/mol
InChI Key: HPAHMHPNTXBINA-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol is an organic compound with the molecular formula C8H18O2. It is a versatile chemical used in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a propan-2-yloxy group attached to a 2,2-dimethylpropan-1-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol typically involves the reaction of 2,2-dimethylpropan-1-ol with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Toluene or dichloromethane

The reaction proceeds through an etherification process, where the hydroxyl group of 2,2-dimethylpropan-1-ol reacts with the isopropyl alcohol to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products Formed

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Halides or amines

Scientific Research Applications

2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s unique structure allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-propanediol
  • 2,2-Dimethyl-3-(propan-2-yloxy)cyclobutan-1-one
  • 1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]

Uniqueness

2,2-Dimethyl-3-(propan-2-yloxy)propan-1-ol stands out due to its specific structural features, such as the presence of both a propan-2-yloxy group and a 2,2-dimethylpropan-1-ol backbone. This unique combination imparts distinct chemical properties, making it valuable in various applications, from organic synthesis to industrial production.

Properties

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2,2-dimethyl-3-propan-2-yloxypropan-1-ol

InChI

InChI=1S/C8H18O2/c1-7(2)10-6-8(3,4)5-9/h7,9H,5-6H2,1-4H3

InChI Key

HPAHMHPNTXBINA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC(C)(C)CO

Origin of Product

United States

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